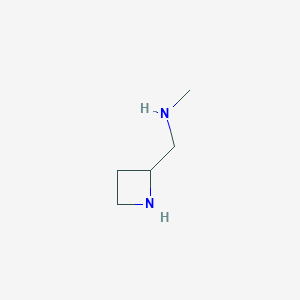

1-(azetidin-2-yl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

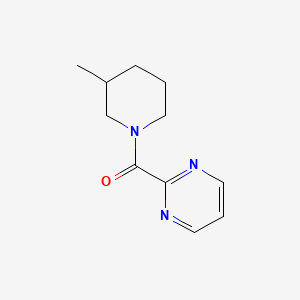

“1-(azetidin-2-yl)-N-methylmethanamine” is a compound that belongs to the class of organic compounds known as azetidines . It has a molecular weight of 86.14 and is a liquid at room temperature . The IUPAC name for this compound is 2-azetidinylmethanamine .

Synthesis Analysis

The synthesis of azetidine derivatives has been carried out using different methods . For example, the preparation of 1,2,4-trisubstituted azetidines by reductive cyclization of aza-Michael adducts of chalcones has been reported .Molecular Structure Analysis

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The azetidine ring is a part of the core structure of many β-lactam antibiotics .Chemical Reactions Analysis

Azetidine derivatives have been used in various chemical reactions . For example, cycloaddition of monochloroacetylchloride with imines (Schiff base) results in the formation of 2-azetidinone .Physical And Chemical Properties Analysis

The compound “1-(azetidin-2-yl)-N-methylmethanamine” is a liquid at room temperature . It has a molecular weight of 86.14 .Scientific Research Applications

Antiproliferative Activity in Breast Cancer Cells

1-(Azetidin-2-yl)-N-methylmethanamine: and related compounds have been investigated for their antiproliferative effects in breast cancer cells. Specifically, a series of novel analogues were designed based on combretastatin A-4 (CA-4), where the ethylene bridge was replaced with a β-lactam (2-azetidinone) scaffold . Notable findings include:

GABA-Uptake Inhibition

Another application involves the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids. Among these, amino acid II displayed moderate GABA-uptake inhibition at GAT-3 (with selectivity over GAT-1), suggesting potential neurological implications .

Chemical Hybridization for Male Sterilization in Wheat Plants

(Azetidin-2-yl)acetic acid (III): and its N-substituted derivatives were used as chemical hybridizing agents to selectively sterilize the male parts of wheat plants. This rendered the pollen grains non-functional, contributing to plant breeding and crop improvement .

Mechanism of Action

The azetidine ring is a common structural feature of a number of wide-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardiacins, and monobactams . These antibiotics work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Safety and Hazards

properties

IUPAC Name |

1-(azetidin-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-4-5-2-3-7-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLBMLAQHLFNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azetidin-2-yl)-N-methylmethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)

![2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2644661.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]acetamide](/img/structure/B2644664.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)

![2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2644673.png)